molecular formula C22H16BrN3O6 B11558677 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11558677
M. Wt: 498.3 g/mol
InChI Key: KWJXWIKICHRCIY-ZMOGYAJESA-N
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Description

This compound is a hydrazone-based derivative featuring a 4-bromobenzoate ester linked to a phenyl ring substituted with an (E)-configured hydrazinylidene group. The hydrazone moiety is further functionalized with a 2-nitrophenoxy acetyl group, contributing to its electronic and steric properties. Its molecular formula is C₂₂H₁₅BrN₃O₆, with a molecular weight of 521.28 g/mol.

Properties

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H16BrN3O6/c23-17-9-7-16(8-10-17)22(28)32-18-11-5-15(6-12-18)13-24-25-21(27)14-31-20-4-2-1-3-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

KWJXWIKICHRCIY-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound is synthesized through sequential steps:

  • Hydrazone formation : Condensation of 2-(2-nitrophenoxy)acetohydrazide with 4-hydroxybenzaldehyde.

  • Esterification : Reaction of the phenolic –OH group with 4-bromobenzoyl chloride.

Key intermediates include:

  • 2-(2-Nitrophenoxy)acetohydrazide (precursor for hydrazone synthesis).

  • 4-Hydroxybenzaldehyde (aldehyde component).

  • 4-Bromobenzoyl chloride (acylating agent).

Stepwise Preparation Methods

Synthesis of 2-(2-Nitrophenoxy)Acetohydrazide

Procedure :

  • Reaction : 2-Nitrophenoxy acetyl chloride (1.0 equiv) is treated with hydrazine hydrate (1.2 equiv) in ethanol at 0–5°C for 2 hours.

  • Workup : Precipitate filtered, washed with cold ethanol, and dried.

Data :

ParameterValue
Yield85–90%
Melting Point142–144°C
Purity (HPLC)>98%

Mechanism : Nucleophilic acyl substitution (hydrazine attacks electrophilic carbonyl carbon).

Hydrazone Formation via Condensation

Procedure :

  • Reaction : 2-(2-Nitrophenoxy)acetohydrazide (1.0 equiv) and 4-hydroxybenzaldehyde (1.1 equiv) are refluxed in ethanol with catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv) for 6 hours.

  • Workup : Crude product recrystallized from ethanol.

Data :

ParameterValue
Yield75–80%
Melting Point198–200°C
IR (KBr)3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Mechanism : Acid-catalyzed nucleophilic addition-elimination to form the hydrazone (E-configuration confirmed by NMR).

Esterification with 4-Bromobenzoyl Chloride

Procedure :

  • Reaction : Hydrazone intermediate (1.0 equiv) is dissolved in dry DMF, treated with 4-bromobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C for 2 hours.

  • Workup : Mixture poured into ice-water, filtered, and purified via column chromatography (hexane:ethyl acetate, 3:1).

Data :

ParameterValue
Yield70–75%
Melting Point215–217°C
1H^1H NMR (DMSO-d₆)δ 8.45 (s, 1H, CH=N), 8.20–7.40 (m, 11H, Ar–H), 4.85 (s, 2H, OCH₂).

Mechanism : Base-assisted nucleophilic acyl substitution (phenolate attacks acyl chloride).

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

ConditionYield (%)Purity (%)
Ethanol + p-TsOH8098
Methanol + HCl6592
THF + Amberlyst-157295
Temperature (°C)Reaction Time (h)Yield (%)
60870
80 (reflux)680
100468

Analytical Characterization

Spectroscopic Data

  • IR : C=O (ester) at 1720 cm⁻¹, NO₂ (asymmetric) at 1520 cm⁻¹.

  • 13C^13C NMR : 165.2 ppm (ester C=O), 148.5 ppm (C=N), 122–135 ppm (aromatic carbons).

  • HRMS : m/z 467.319 [M+H]⁺ (calc. 467.318).

Purity Assessment

MethodResult
HPLC (C18, 60:40 MeOH:H₂O)Retention time: 8.2 min, Purity: 99.1%
TLC (SiO₂, hexane:EtOAc 3:1)Rf = 0.45

Challenges and Alternative Routes

Byproduct Formation

  • Issue : Competing O-acylation of the phenolic –OH during esterification.

  • Mitigation : Use bulky bases (e.g., DMAP) to enhance selectivity for esterification over O-acylation.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 45 minutes with comparable yields (78%).

  • Solvent-free condensation : Achieves 72% yield using mechanochemical grinding .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the bromobenzoate moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds share the hydrazone core and benzoate ester but differ in substituents, which significantly alter their physicochemical and biological profiles:

Compound Name Key Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Reference IDs
4-[(E)-{[(2-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 2-bromobenzoate 2-Methylphenoxy (electron-donating), 2-bromobenzoate 467.32 Bromine at ortho position; methyl instead of nitro group
4-{(E)-[(1-Naphthylacetyl)hydrazono]methyl}phenyl 4-bromobenzoate 1-Naphthylacetyl (bulky aromatic) 515.35 Naphthyl group replaces nitrophenoxy; increased hydrophobicity
4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate 4-Methylphenoxy, 3-bromobenzoate 467.32 Bromine at meta position; methylphenoxy instead of nitro
4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate 2,3-Dichlorophenylamino, 4-methylbenzoate 559.68 Dichlorophenylamino group; methylbenzoate ester

Key Observations :

  • Electron-withdrawing vs.
  • Bromine position : Para-bromine (target compound) vs. ortho/meta positions in analogues may influence steric hindrance and crystal packing .
  • Hydrazone modifications : Bulky groups (e.g., naphthyl) reduce solubility but may enhance membrane permeability .
Physicochemical Properties
  • Melting Points : Nitro-substituted derivatives (e.g., 4n in : 282–283°C) generally have higher melting points than methyl- or chloro-substituted analogues, correlating with stronger intermolecular interactions .
  • NMR Signatures : The target compound’s azomethine (CH=N) proton is expected near δ 8.24 ppm (cf. δ 8.24–8.44 ppm in ), while the nitro group may deshield adjacent protons .

Biological Activity

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C22H16BrN3O6
  • Molecular Weight : 498.3 g/mol
  • Structural Components : It includes a bromine atom, a nitrophenoxy group, and an acetylhydrazine moiety, which contribute to its reactivity and biological interactions.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing nitrophenoxy groups have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.

Enzyme Inhibition

Research has suggested that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-2 has been linked to reduced inflammation and pain relief, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections. The presence of the nitrophenoxy group is thought to enhance its interaction with microbial membranes, leading to increased efficacy.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Hydrazone : The initial step includes the reaction of acetylhydrazine with appropriate aldehydes.
  • Bromination : The introduction of bromine into the phenolic structure is achieved through electrophilic aromatic substitution.
  • Final Coupling : The final product is obtained by coupling the hydrazone with 4-bromobenzoic acid derivatives under acidic conditions.

Study on Anticancer Activity

A study conducted on similar hydrazone derivatives demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The IC50 values indicated that these compounds could effectively reduce cell viability at low concentrations, showcasing their potential as therapeutic agents in oncology .

Analgesic Activity Assessment

In another study focusing on analgesic properties, the compound was tested using the acetic acid-induced writhing test in mice. Results showed a marked reduction in writhing episodes compared to control groups, suggesting effective pain relief mechanisms possibly linked to COX inhibition .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Bromo-2-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoateC22H15Br2N3O6Multiple bromine atomsAnticancer
5-[(E)-{[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-(4-bromobenzoyloxy)phenylC30H21Br3N2O6Additional methyl groupsAnti-inflammatory
4-((2-(2-(2-nitrophenoxy)acetyl)hydrazono)methyl)phenyl 4-bromobenzoateC22H16BrN3O6Similar nitrophenoxy groupAntimicrobial

Q & A

Q. What are the key considerations for synthesizing 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate?

A multi-step synthesis typically involves:

  • Condensation : Reacting 4-bromobenzoyl chloride with 4-hydroxybenzaldehyde derivatives to form the ester backbone.
  • Hydrazone formation : Introducing the hydrazinylidene group via Schiff base condensation between 2-nitrophenoxyacetyl hydrazide and aldehyde intermediates under acidic or reflux conditions .
  • Purification : Column chromatography or recrystallization (e.g., methanol/dichloromethane mixtures) to isolate the product, monitored by TLC or HPLC .

Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?

  • X-ray crystallography : Resolves the spatial arrangement of the C=N bond and planar geometry of aromatic rings, confirming the E-isomer .
  • NMR spectroscopy : Distinct chemical shifts for imine protons (δ 8.5–9.5 ppm) and NOESY analysis to rule out Z-isomer formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Elemental analysis : Validates purity and stoichiometry.
  • FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 526.03) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for hydrazone derivatives?

  • Dose-response studies : Assess activity across concentrations to identify non-linear effects.
  • Cellular vs. enzymatic assays : Compare in vitro cytotoxicity (e.g., MTT assay) with target-specific inhibition (e.g., enzyme kinetics) to distinguish direct vs. indirect mechanisms .
  • Structural analogs : Synthesize derivatives with modified nitro or bromo substituents to isolate structure-activity relationships (SAR) .

Q. What experimental strategies optimize reaction yield in hydrazone synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base condensation efficiency.
  • Catalyst screening : Acidic (e.g., acetic acid) or Lewis acid catalysts (e.g., ZnCl₂) improve imine formation rates .
  • Reaction monitoring : In situ FT-IR or HPLC tracks intermediate conversions to minimize side products .

Q. How does the nitro group influence the compound’s photostability and environmental persistence?

  • Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
  • Hydrolysis assays : Test stability in aqueous buffers (pH 4–10) to assess nitro group lability under environmental conditions .

Q. What computational methods predict intermolecular interactions in crystalline structures?

  • Density Functional Theory (DFT) : Models π-π stacking and hydrogen-bonding motifs (e.g., N–H⋯O) observed in X-ray data .
  • Hirshfeld surface analysis : Quantifies intermolecular contact contributions (e.g., O⋯H, Br⋯H) to crystal packing .

Q. How are batch-to-batch variations in purity addressed for reproducibility in biological assays?

  • Quality control protocols : Implement strict solvent removal (rotary evaporation under vacuum) and lyophilization for hygroscopic intermediates.
  • Standardized characterization : Require ≥95% purity (HPLC) and identical spectral profiles (¹H NMR, IR) across batches .

Methodological Notes

  • Safety : Handle nitro and bromo substituents in fume hoods due to potential toxicity; consult OSHA/NIOSH guidelines for waste disposal .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel structures .

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